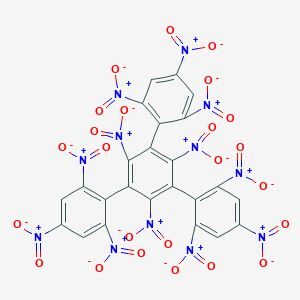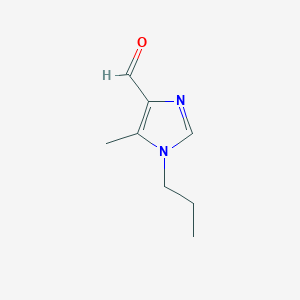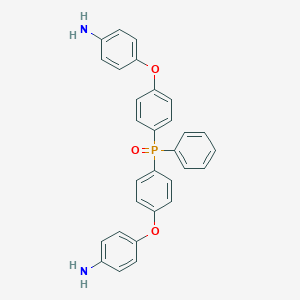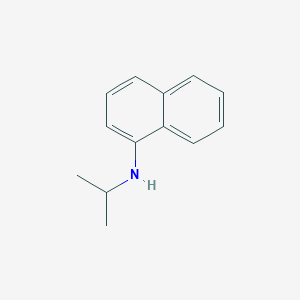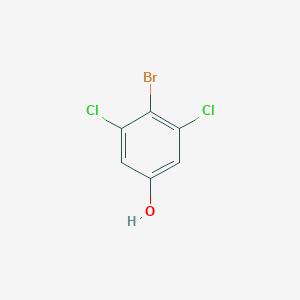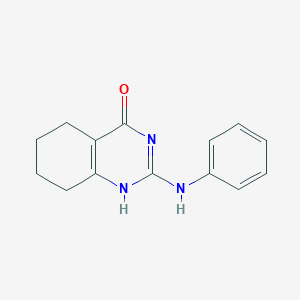
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one, also known as THQ, is a heterocyclic organic compound that has been widely studied for its potential use in various scientific research applications. THQ is a derivative of quinazoline and has a unique structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes.
Biochemical and Physiological Effects:
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it an attractive candidate for the development of anticancer drugs. However, 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one. One area of interest is the development of novel 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one derivatives with improved solubility and potency. Additionally, researchers are exploring the use of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one in combination with other anticancer agents to enhance its effectiveness. Finally, there is ongoing research into the mechanisms of action of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one and its potential use in other disease states beyond cancer.
Synthesemethoden
The synthesis of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one can be achieved through various methods, including the use of condensation reactions or cyclization reactions. One of the most common methods involves the reaction of aniline with 2-chloroquinazoline in the presence of a base. This reaction results in the formation of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the investigation of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one as a potential anticancer agent. Studies have shown that 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
CAS-Nummer |
97041-36-6 |
|---|---|
Produktname |
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one |
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-anilino-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16,17,18) |
InChI-Schlüssel |
DULSKIZUOARNES-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

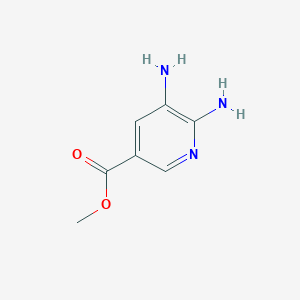
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
